molecular formula C15H15BrN2O2 B14800631 2-(4-bromo-3-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide

2-(4-bromo-3-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B14800631
M. Wt: 335.20 g/mol
InChI Key: FKBQSHFPPGOMHY-UHFFFAOYSA-N
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Description

2-(4-bromo-3-methylphenoxy)-N-(3-pyridinylmethyl)acetamide is a synthetic organic compound that features a brominated phenoxy group and a pyridinylmethyl acetamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-methylphenoxy)-N-(3-pyridinylmethyl)acetamide typically involves the following steps:

    Bromination: The starting material, 3-methylphenol, is brominated using bromine in the presence of a catalyst to yield 4-bromo-3-methylphenol.

    Etherification: The brominated phenol is then reacted with chloroacetic acid to form 2-(4-bromo-3-methylphenoxy)acetic acid.

    Amidation: Finally, the acetic acid derivative is coupled with 3-pyridinylmethylamine under appropriate conditions (e.g., using a coupling agent like EDCI) to yield the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the pyridine ring.

    Reduction: Reduction reactions could target the bromine atom or the carbonyl group in the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups at the bromine site.

Scientific Research Applications

2-(4-bromo-3-methylphenoxy)-N-(3-pyridinylmethyl)acetamide could have several scientific research applications:

    Chemistry: As a building block for more complex molecules in synthetic organic chemistry.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for 2-(4-bromo-3-methylphenoxy)-N-(3-pyridinylmethyl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromo-3-methylphenoxy)acetic acid: A precursor in the synthesis of the target compound.

    N-(3-pyridinylmethyl)acetamide: A related compound lacking the brominated phenoxy group.

Uniqueness

2-(4-bromo-3-methylphenoxy)-N-(3-pyridinylmethyl)acetamide is unique due to the presence of both a brominated phenoxy group and a pyridinylmethyl acetamide moiety, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C15H15BrN2O2

Molecular Weight

335.20 g/mol

IUPAC Name

2-(4-bromo-3-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C15H15BrN2O2/c1-11-7-13(4-5-14(11)16)20-10-15(19)18-9-12-3-2-6-17-8-12/h2-8H,9-10H2,1H3,(H,18,19)

InChI Key

FKBQSHFPPGOMHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NCC2=CN=CC=C2)Br

Origin of Product

United States

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